molecular formula C15H18BrNO2 B1421218 Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate CAS No. 1065074-72-7

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate

Cat. No.: B1421218
CAS No.: 1065074-72-7
M. Wt: 324.21 g/mol
InChI Key: GNJZABGSSONURL-UHFFFAOYSA-N
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Description

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is a chemical compound with the CAS Number: 1065074-72-7 . It has a molecular weight of 324.22 and its molecular formula is C15H18BrNO2 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18BrNO2/c1-2-19-15(18)5-3-4-9-17-10-8-12-11-13(16)6-7-14(12)17/h6-8,10-11H,2-5,9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 415.4±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 66.8±3.0 kJ/mol . The flash point of the compound is 205.0±23.2 °C . The index of refraction is 1.573 . The molar refractivity is 80.1±0.5 cm^3 . The compound has 3 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Crystallographic Investigations

Ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate, a derivative structurally similar to Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, was studied to understand its orthorhombic and tetragonal polymorphs. The research focused on the crystal structures, revealing differences in the orientation of the ethyl pentanoate chain and the stabilization of the crystal packing by weak intermolecular C-H···O interactions (Bojarska et al., 2013).

Pharmaceutical Synthesis

A derivative, Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, recognized as a potential intermediate for synthesizing atorvastatin (an HMG-CoA reductase inhibitor), was efficiently produced by Pichia pastoris X-33. The study examined various factors like substrate concentration, reaction time, and temperature to optimize the yield and enantiomeric excess of the product (Jianping Zhou et al., 2011).

Antimicrobial Studies

Compounds structurally related to this compound, such as 2-(2-ethoxyindol-3-ylidene)-1-arylethanones, demonstrated significant antimicrobial activity. These compounds were synthesized and tested against bacterial and fungal strains, revealing their potential in treating infections (Ashok et al., 2015).

Radical Scavenging Properties

Indole derivatives, including 2-(1H-indol-3-yl)ethyl 5-hydroxypentanoate, were isolated from marine sponge-derived yeast and evaluated for their DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. Although the activities were weak, these compounds highlight the diversity of indole derivatives in radical scavenging (Sugiyama et al., 2009).

Agricultural Applications

Novel amides of adipic acid, structurally related to this compound, were synthesized and shown to protect pepper (Capsicum annuum) plants against the pathogen Alternaria solani. These compounds induced the phenylpropanoid pathway and exhibited an antisenescence effect, offering an alternative to fungicides (Flors et al., 2003).

Fuel Research

Ethyl pentanoate, a compound related to this compound, was studied as a surrogate for biodiesel fuels. Detailed kinetic mechanisms were developed and validated against experimental data, contributing to the understanding of its combustion chemistry and its potential as a fuel for spark ignition engines (Dmitriev et al., 2021).

Properties

IUPAC Name

ethyl 5-(5-bromoindol-1-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c1-2-19-15(18)5-3-4-9-17-10-8-12-11-13(16)6-7-14(12)17/h6-8,10-11H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJZABGSSONURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN1C=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674631
Record name Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-72-7
Record name Ethyl 5-bromo-1H-indole-1-pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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